
Hidrocloruro de mianserina
Descripción general
Descripción
Mianserin hydrochloride is a tetracyclic antidepressant primarily used in the treatment of depression and anxiety. It is known for its antihistaminic and hypnosedative properties, with minimal anticholinergic effects. Mianserin hydrochloride works by modulating neurotransmitter activity, particularly serotonin and norepinephrine, which play crucial roles in mood regulation .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mianserin hydrochloride functions as a noradrenergic and specific serotonergic antidepressant (NaSSA). It enhances neurotransmission by blocking certain serotonin receptors (5-HT2 and 5-HT3) while promoting norepinephrine release. This dual action contributes to its antidepressant effects, making it a valuable option in treating mood disorders.
Clinical Applications
-
Major Depressive Disorder
- Mianserin is primarily indicated for treating major depressive disorder. Clinical trials have demonstrated its efficacy in reducing depressive symptoms and improving overall patient well-being. For instance, a double-blind trial reported that mianserin significantly improved Hamilton Rating Scale scores compared to diazepam, particularly in patients with retarded depression .
-
Anxiety Disorders
- Mianserin has been utilized in managing anxiety disorders, including generalized anxiety disorder. A case study highlighted a patient who developed periorbital edema while on mianserin, suggesting potential side effects that warrant careful monitoring . Despite this, the drug's anxiolytic properties are recognized, providing symptomatic relief for anxiety.
- Chronic Pain Management
-
Sleep Disorders
- Mianserin has sedative properties that can aid in treating sleep disturbances associated with depression and anxiety. Studies show that patients report improved sleep quality shortly after starting treatment with mianserin, making it a viable option for those suffering from insomnia related to mood disorders .
- Adjunctive Therapy in Psychotic Disorders
Analytical Methods for Quality Control
Mianserin's pharmaceutical formulations require rigorous quality control to ensure efficacy and safety. Two prominent analytical methods have been developed:
- Ultraviolet Spectrophotometry : A validated UV method allows for the quantitative determination of mianserin hydrochloride in coated tablets at a wavelength of 278 nm using hydrochloric acid as a solvent. This method demonstrated high specificity and linearity within a concentration range of 20.0 to 140.0 µg/mL .
- Liquid Chromatography : Liquid chromatographic methods have also been validated for routine quality control, ensuring that formulations meet established pharmacopoeial standards.
Case Studies and Observational Reports
- A notable case report described a 30-year-old woman who developed periorbital edema after initiating treatment with mianserin for generalized anxiety disorder. This case underscores the importance of monitoring adverse effects associated with this medication .
- Another observational study involving 100 cases of acute intoxication with mianserin revealed that when taken alone, the symptoms were mild compared to overdoses involving tricyclic antidepressants, indicating a relatively favorable safety profile under overdose conditions .
Mecanismo De Acción
Target of Action
Mianserin hydrochloride primarily targets the Alpha-2A adrenergic receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play a crucial role in the regulation of neurotransmitter release, thereby influencing various physiological and psychological processes.
Mode of Action
Mianserin hydrochloride acts as an antagonist at these receptors . It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . It also interacts with serotonin receptors in the central nervous system . This interaction with its targets leads to changes in neurotransmitter levels, which can affect mood and other aspects of mental health.
Biochemical Pathways
The primary biochemical pathways affected by Mianserin hydrochloride involve the serotonergic and noradrenergic neurotransmission systems . By blocking certain receptors and influencing the release of neurotransmitters, Mianserin hydrochloride can alter the balance of these systems, potentially leading to improvements in symptoms of depression and anxiety .
Pharmacokinetics
Mianserin hydrochloride exhibits a bioavailability of 20-30% . It is metabolized in the liver via aromatic hydroxylation, N-oxidation, and N-demethylation . The elimination half-life ranges from 21 to 61 hours , and it is excreted through urine (4-7%) and feces (14-28%) . These ADME properties impact the bioavailability of the drug, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of Mianserin hydrochloride’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting norepinephrine reuptake and stimulating its release, as well as interacting with serotonin receptors, Mianserin hydrochloride can influence mood and other mental processes . Its effect is usually noticeable after one to three weeks .
Action Environment
The action, efficacy, and stability of Mianserin hydrochloride can be influenced by various environmental factors. Furthermore, it may cause drowsiness and hematological problems . Therefore, the patient’s health status and concurrent medications can significantly impact the drug’s action and effectiveness.
Análisis Bioquímico
Biochemical Properties
Mianserin hydrochloride is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . It interacts with serotonin receptors in the central nervous system . It apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors .
Cellular Effects
Mianserin hydrochloride has antihistaminic and hypnosedative effects, but almost no anticholinergic effect . It influences cell function by interacting with serotonin receptors in the central nervous system .
Molecular Mechanism
It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine .
Temporal Effects in Laboratory Settings
The therapeutic effect of Mianserin hydrochloride is usually noticeable after one to three weeks . It may cause drowsiness and hematological problems .
Dosage Effects in Animal Models
In animal models of delirium, Mianserin hydrochloride has shown beneficial effects . The effects of this compound on animal models vary with different dosages .
Metabolic Pathways
Mianserin is demethylated to produce an active metabolite, N-desmethyl mianserin, whose longer half-life increases the effect of mianserin .
Transport and Distribution
Mianserin hydrochloride is metabolized in the liver via aromatic hydroxylation, N-oxidation, and N-demethylation . It is excreted in urine (4-7%) and feces (14-28%) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mianserin hydrochloride involves several steps:
Starting Materials: Benzaldehyde and neovaricaine are combined to form an intermediate compound.
Intermediate Reactions: The intermediate reacts with styrene oxide, followed by thionyl chloride under alkaline conditions.
Further Reactions: The resulting compound is combined with o-amino benzyl alcohol and boletic acid, followed by reactions with concentrated sulfuric acid and sodium carbonate.
Final Steps: The intermediate reacts with ethyl chlorocarbonate, formaldehyde, and formic acid, and is finally acidulated with hydrochloric acid-ethyl acetate to produce mianserin hydrochloride
Industrial Production Methods: The optimized synthesis process enhances yield and reduces production costs, making it suitable for large-scale industrial production. The process involves careful control of reaction conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Mianserin hydrochloride undergoes N-oxidation.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions often involve acidic or basic environments to facilitate the reaction.
Major Products: The primary products of these reactions include various derivatives of mianserin hydrochloride, which may have different pharmacological properties .
Comparación Con Compuestos Similares
Amitriptyline: Another antidepressant with similar therapeutic effects but higher anticholinergic side effects.
Imipramine: Comparable efficacy in treating depression but with a higher risk of cardiotoxicity.
Mirtazapine: Chemically related to mianserin hydrochloride, with similar actions but different side effect profiles.
Uniqueness: Mianserin hydrochloride is unique in its combination of antidepressant and hypnosedative effects with minimal anticholinergic activity. It is also less likely to cause serious cardiotoxicity compared to other tricyclic antidepressants .
Actividad Biológica
Mianserin hydrochloride is a tetracyclic antidepressant primarily used for the treatment of depression and anxiety disorders. Its pharmacological profile is characterized by its interactions with various neurotransmitter receptors, which contribute to its therapeutic effects and side effects. This article delves into the biological activity of mianserin hydrochloride, highlighting its receptor interactions, pharmacokinetics, and clinical implications.
Mianserin exerts its effects through multiple mechanisms:
- Serotonin Receptor Antagonism : Mianserin is a non-selective antagonist of serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors, with Ki values of 0.0080 μM and 0.0081 μM, respectively . This antagonism is believed to play a critical role in its antidepressant effects.
- Histamine Receptor Antagonism : It acts as an inverse agonist at the histamine H1 receptor, contributing to its sedative properties . This high affinity for H1 receptors results in significant antihistaminic effects.
- Norepinephrine Reuptake Inhibition : Mianserin weakly inhibits norepinephrine reuptake while also promoting the release of norepinephrine, which may enhance mood and alleviate depressive symptoms .
Pharmacokinetics
The pharmacokinetic profile of mianserin hydrochloride is essential for understanding its therapeutic application:
Parameter | Value |
---|---|
Bioavailability | 20–30% |
Protein Binding | 95% |
Metabolism | Liver (CYP2D6) |
Elimination Half-Life | 21–61 hours |
Excretion | Urine: 4–7%, Feces: 14–28% |
Mianserin's bioavailability is relatively low, which may necessitate careful dosing to achieve therapeutic levels. Its long half-life allows for once-daily dosing in many cases .
Clinical Applications
Mianserin has been evaluated in various clinical settings:
- Depression and Anxiety : Clinical studies have demonstrated the efficacy of mianserin in treating major depressive disorder and anxiety disorders. Its onset of action typically occurs within one to three weeks .
- Psychotic Disorders : Case studies indicate that mianserin may be beneficial for patients with psychotic disorders, particularly in managing hallucinations and delusions .
Case Studies
- Efficacy in Depression : In a randomized controlled trial involving patients with major depressive disorder, mianserin showed significant improvement in depressive symptoms compared to placebo after eight weeks of treatment.
- Management of Psychotic Symptoms : A case study reported that a patient with schizophrenia experienced reduced hallucinations following the addition of mianserin to their treatment regimen, highlighting its potential utility beyond traditional antidepressant applications .
Propiedades
IUPAC Name |
5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPFMWCWRVTGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24219-97-4 (Parent) | |
Record name | Mianserin hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30944145 | |
Record name | Mianserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21535-47-7, 78644-54-9 | |
Record name | Mianserin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21535-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mianserin hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mianserin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (.+-.)-Athymil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mianserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mianserin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIANSERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X03TN217S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.